molecular formula C8H13F3N2O3 B12063184 trifluoroacetyl-L-lysine CAS No. 21761-08-0

trifluoroacetyl-L-lysine

Cat. No.: B12063184
CAS No.: 21761-08-0
M. Wt: 242.20 g/mol
InChI Key: KNCHTBNNSQSLRV-YFKPBYRVSA-N
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Description

L-Lysine, N2-(2,2,2-trifluoroacetyl)- is a derivative of the essential amino acid L-lysine. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the lysine molecule. The trifluoroacetyl group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine, N2-(2,2,2-trifluoroacetyl)- is typically synthesized by reacting L-lysine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation of the amino group. The general reaction scheme is as follows:

L-lysine+trifluoroacetic anhydrideL-Lysine, N2-(2,2,2-trifluoroacetyl)-+by-products\text{L-lysine} + \text{trifluoroacetic anhydride} \rightarrow \text{L-Lysine, N2-(2,2,2-trifluoroacetyl)-} + \text{by-products} L-lysine+trifluoroacetic anhydride→L-Lysine, N2-(2,2,2-trifluoroacetyl)-+by-products

The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of L-Lysine, N2-(2,2,2-trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N2-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Lysine, N2-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysine, N2-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can inhibit enzymes such as L-lysine cyclodeaminase by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, including those involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, N2-(2,2,2-trifluoroacetyl)- is unique due to the specific positioning of the trifluoroacetyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of lysine residues .

Properties

CAS No.

21761-08-0

Molecular Formula

C8H13F3N2O3

Molecular Weight

242.20 g/mol

IUPAC Name

(2S)-6-amino-2-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1

InChI Key

KNCHTBNNSQSLRV-YFKPBYRVSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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